molecular formula C12H11N3O4 B12812263 Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- CAS No. 80305-92-6

Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)-

Cat. No.: B12812263
CAS No.: 80305-92-6
M. Wt: 261.23 g/mol
InChI Key: WUQWKRUMGKYJAY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is a compound that belongs to the class of pteroic acids. It is a derivative of benzoic acid and contains a pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- typically involves the coupling of a pteridine derivative with a benzoic acid derivative. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to facilitate the reaction . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can produce a variety of amino-substituted benzoic acid derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a benzoic acid moiety with a pteridine ring system provides a unique scaffold for the development of new therapeutic agents .

Properties

CAS No.

80305-92-6

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

4-[(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid

InChI

InChI=1S/C12H11N3O4/c13-12-14-9(16)8(10(17)15-12)5-6-1-3-7(4-2-6)11(18)19/h1-4H,5H2,(H,18,19)(H4,13,14,15,16,17)

InChI Key

WUQWKRUMGKYJAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=C(NC2=O)N)O)C(=O)O

Origin of Product

United States

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